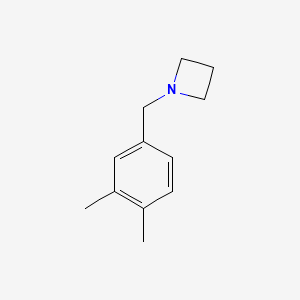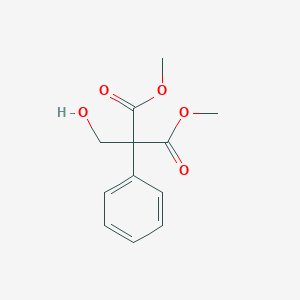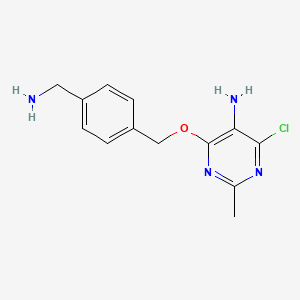![molecular formula C6H3IN2S B13667781 5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
5-Iodobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[c][1,2,5]thiadiazole typically involves the iodination of benzo[c][1,2,5]thiadiazole. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidobenzo[c][1,2,5]thiadiazole, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
5-Iodobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodobenzo[c][1,2,5]thiadiazole depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound without the iodine substituent.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Another halogenated derivative with different electronic properties.
1,2,5-Thiadiazole: A simpler thiadiazole without the benzo ring.
Uniqueness
5-Iodobenzo[c][1,2,5]thiadiazole is unique due to the presence of the iodine atom, which significantly influences its reactivity and electronic properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics .
Properties
Molecular Formula |
C6H3IN2S |
|---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
5-iodo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H3IN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
InChI Key |
KTLKREIXMQFLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)





